![molecular formula C22H22N6O3 B2805004 N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1215564-81-0](/img/structure/B2805004.png)
N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: Morpholine.
Reaction Conditions: Coupling reaction facilitated by a catalyst such as palladium.
Key Reaction: Nucleophilic substitution to attach the morpholino group to the triazoloquinoxalinone core.
Addition of the Benzyl Group:
Starting Materials: Benzyl chloride.
Reaction Conditions: Nucleophilic substitution under basic conditions using a base such as sodium hydroxide.
Key Reaction: Formation of the N-benzyl derivative.
Formation of the Acetamide Moiety:
Starting Materials: Acetic anhydride or acetyl chloride.
Reaction Conditions: Heating under reflux with a suitable solvent like chloroform.
Key Reaction: Acetylation to form the acetamide group.
Industrial Production Methods
Industrial production of N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide may involve scalable versions of the above laboratory procedures with optimizations to increase yield and purity, often incorporating continuous flow chemistry techniques.
Mechanism of Action
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .
Mode of Action
The compound interacts with DNA through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting the normal structure and function of the DNA . This disruption can interfere with processes such as DNA replication and transcription, which can lead to cell death .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. By disrupting DNA structure and function, it can inhibit the synthesis of proteins and other molecules essential for cell survival and proliferation . This can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
These profiles can provide insights into the compound’s bioavailability, half-life, potential for toxicity, and other pharmacokinetic properties .
Result of Action
The compound has demonstrated anti-proliferative activity against various cancer cell lines . For example, it has shown potent activity against HepG2, HCT116, and MCF-7 cancer cell lines . The compound’s ability to intercalate DNA and disrupt normal cellular processes can lead to cell death, thereby inhibiting the growth and proliferation of cancer cells .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the cellular environment can affect the compound’s ability to interact with DNA and exert its anti-proliferative effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide typically involves multi-step organic synthesis.
Formation of the Triazoloquinoxalinone Core:
Starting Materials: Quinoxaline derivatives and hydrazine.
Reaction Conditions: Heating under reflux in the presence of an appropriate solvent, such as ethanol or methanol.
Key Reaction: Cyclization to form the triazoloquinoxalinone core.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, especially at the benzyl position, forming corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the ketone or triazole nitrogen, potentially forming hydroxyl derivatives or amine variants.
Substitution: The morpholino group and the benzyl group can be substituted through nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkyl halides or acyl halides under basic or acidic conditions.
Major Products
Oxidation Products: Benzaldehyde derivatives, benzoic acid derivatives.
Reduction Products: Hydroxyl derivatives, amine variants.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex organic molecules.
Catalyst Development: Potentially used as ligands or catalysts in organic synthesis.
Biology
Biochemical Probes: Utilized to study enzyme activities or biochemical pathways.
Cellular Studies: Applied in cellular assays to investigate cellular functions and processes.
Medicine
Pharmacological Agents: Studied for potential therapeutic effects in various diseases, including cancer and infectious diseases.
Drug Delivery Systems: Explored as components in drug delivery systems to enhance the efficacy and targeting of therapeutics.
Industry
Materials Science: Used in the development of novel materials with specific properties.
Polymer Chemistry: Incorporated into polymers to confer unique chemical or physical characteristics.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1,2,3-triazole derivatives: Structurally similar but with varying functional groups leading to different chemical properties and applications.
Quinoxaline derivatives: Similar core structure but lacking the triazole and morpholino groups, resulting in different biological activities.
Uniqueness
N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.
And there you have it—a thorough exploration of this compound. Do you have more curiosity about this compound or something else to dive into?
Properties
IUPAC Name |
N-benzyl-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c29-19(23-14-16-6-2-1-3-7-16)15-27-22(30)28-18-9-5-4-8-17(18)24-20(21(28)25-27)26-10-12-31-13-11-26/h1-9H,10-15H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEZAIHCIXRDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
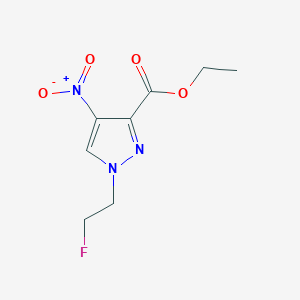
![3-(MORPHOLIN-4-YL)-N-{[(3-NITROPHENYL)CARBAMOYL]AMINO}PROPANAMIDE](/img/structure/B2804924.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2804925.png)
![prop-2-en-1-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2804926.png)
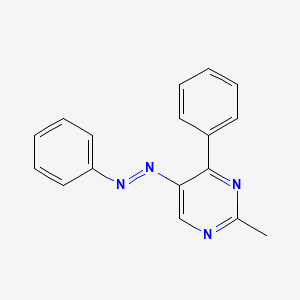
![2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B2804931.png)
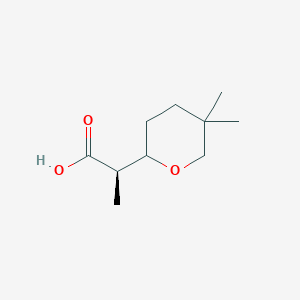
![3-(benzenesulfonyl)-N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]propanamide](/img/structure/B2804933.png)
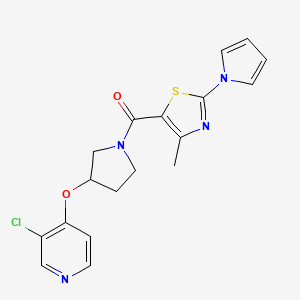

![N-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2804938.png)

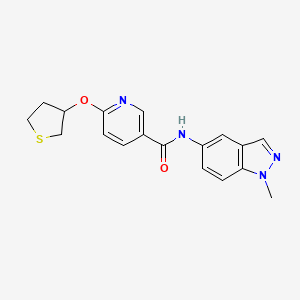
![1-Azaspiro[3.6]decan-2-one](/img/structure/B2804944.png)
